molecular formula C12H20O B14682045 2,3-Dodecadienal CAS No. 34656-67-2

2,3-Dodecadienal

Cat. No.: B14682045
CAS No.: 34656-67-2
M. Wt: 180.29 g/mol
InChI Key: ZAMVZZCVWRRCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dodecadienal is an organic compound with the molecular formula C12H20O. It is a type of aldehyde characterized by the presence of two double bonds in its carbon chain. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dodecadienal typically involves the partial hydrogenation of alkyne precursors. One common method includes the use of Lindlar catalyst for the selective hydrogenation of 4-nonyn-1-ol to produce 4-nonen-1-ol, which is then converted to the corresponding bromide. Subsequent condensation with 2-propargyloxy-tetrahydropyran and hydrolysis yields 2,7-dodecadien-1-ol. Further partial hydrogenation of this intermediate produces this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar hydrogenation and condensation techniques are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dodecadienal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Produces dodecanoic acid.

    Reduction: Produces 2,3-dodecadienol.

    Substitution: Produces various substituted dodecadienal derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dodecadienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dodecadienal involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for olfactory receptors, triggering sensory responses. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dodecadienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and sensory properties. This makes it particularly valuable in applications requiring precise aromatic characteristics.

Properties

CAS No.

34656-67-2

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9,11-12H,2-8H2,1H3

InChI Key

ZAMVZZCVWRRCSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.